molecular formula C9H18N2 B11918668 (R)-8-azaspiro[4.5]decan-1-amine

(R)-8-azaspiro[4.5]decan-1-amine

Cat. No.: B11918668
M. Wt: 154.25 g/mol
InChI Key: XWXDGRXUGNLFFC-MRVPVSSYSA-N
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Description

(R)-8-azaspiro[4.5]decan-1-amine is a chiral spirocyclic amine characterized by a nitrogen atom at the 8-position and an amine group at the 1-position of a fused bicyclic system. Its molecular formula is C₉H₁₈N₂, with a molecular weight of 154.25 g/mol (unprotonated form). The compound is commercially available as a dihydrochloride salt (CAS: 2306253-66-5, molecular formula: C₉H₂₀Cl₂N₂, molecular weight: 227.17 g/mol) .

Spirocyclic compounds like this are structurally rigid, which enhances their binding specificity to biological targets. The 8-azaspiro[4.5]decane scaffold is particularly notable in medicinal chemistry due to its ability to mimic natural alkaloids and interact with central nervous system (CNS) receptors . For example, buspirone, an anxiolytic drug, incorporates an 8-azaspiro[4.5]decane core .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

(4R)-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C9H18N2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8,11H,1-7,10H2/t8-/m1/s1

InChI Key

XWXDGRXUGNLFFC-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@H](C2(C1)CCNCC2)N

Canonical SMILES

C1CC(C2(C1)CCNCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-azaspiro[4.5]decan-1-amine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be achieved through the condensation of cyclic ketones with amines in the presence of a catalyst such as CuSO4·5H2O . The reaction is carried out in a solvent like toluene, and the resulting product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of ®-8-azaspiro[4.5]decan-1-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and solvents are chosen based on their availability and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of spirocyclic compounds, including (R)-8-azaspiro[4.5]decan-1-amine, exhibit antimicrobial properties. For instance, studies have shown that related compounds are effective against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . These findings suggest that (R)-8-azaspiro[4.5]decan-1-amine could be further explored as a potential lead for developing new antibiotics.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of various spirocyclic compounds. A series of 1-oxa-4-azaspiro[4.5]deca derivatives were synthesized and tested against human cancer cell lines, showing moderate to potent activity against lung, breast, and cervical cancers . The specific mechanisms of action for (R)-8-azaspiro[4.5]decan-1-amine in cancer treatment remain to be fully elucidated but warrant further investigation.

Neuropharmacological Applications

The compound's ability to interact with neurotransmitter receptors makes it a candidate for neuropharmacological applications. Research suggests that its unique structural characteristics may allow it to modulate neurochemical pathways effectively . This interaction could lead to the development of novel treatments for neurological disorders.

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of (R)-8-azaspiro[4.5]decan-1-amine showed significant antimicrobial activity against various strains of bacteria, including MRSA . The results indicated zones of inhibition comparable to established antibiotics, highlighting the compound's potential as a lead candidate for antibiotic development.

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of spirocyclic derivatives on cancer cell lines A549 (lung), MDA-MB-231 (breast), and HeLa (cervical). Compounds derived from the spirocyclic framework exhibited IC50 values in the low micromolar range, indicating potent anticancer properties . This suggests that (R)-8-azaspiro[4.5]decan-1-amine may play a role in future cancer therapies.

Mechanism of Action

The mechanism of action of ®-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling . Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

8-Azaspiro[4.5]decane-8-carbodithioate

  • Molecular Formula: Not explicitly provided (likely C₉H₁₄N₂S₂).
  • Key Feature : Contains a dithiocarbamate group (-S₂C-) at the 8-position.

8-Amino-1-azaspiro[4.5]decan-2-one Hydrochloride

  • Molecular Formula : C₉H₁₇ClN₂O (CAS: 1992917-25-5).
  • Key Feature : Incorporates a ketone group at the 2-position.

8-Oxaspiro[4.5]decan-1-amine

  • Molecular Formula: C₉H₁₇NO (CAS: 1558105-22-8).
  • Key Feature : Replaces the 8-nitrogen with oxygen, altering electronic properties.

Pharmacologically Active Derivatives

Buspirone Hydrochloride

  • Molecular Formula : C₂₁H₃₁N₅O₂·HCl.
  • Key Feature : Contains a 8-azaspiro[4.5]decane-7,9-dione core with a 4-(2-pyrimidinyl)-1-piperazinylbutyl side chain.
  • Application : Approved anxiolytic acting as a partial agonist at serotonin 5-HT₁A receptors. Highlights the scaffold’s versatility in CNS drug design .

1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine

  • Molecular Formula : C₉H₁₈N₂O.
  • Key Feature : Methylation at the 1-position and oxygen substitution at the 8-position.
  • Impact : Methylation may enhance metabolic stability, while the oxygen atom could modulate lipophilicity .

tert-Butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate

  • Molecular Formula : C₁₃H₂₄N₂O₂.
  • Key Feature : Boc-protected amine, facilitating use in peptide coupling or combinatorial chemistry.
  • Utility : A key intermediate for synthesizing derivatives with improved bioavailability .

N-(3-(1H-Imidazol-1-yl)propyl)-1,4-dioxaspiro[4.5]decan-8-amine

  • Molecular Formula : C₁₄H₂₃N₃O₂.
  • Key Feature : Contains an imidazole ring, enabling interactions with metal ions or enzymes.
  • Application : Demonstrates the scaffold’s adaptability in generating ligands for catalysis or drug discovery .

Structural and Functional Analysis

Data Table: Comparative Overview

Compound Name Molecular Formula Key Substituents Application/Activity Reference
(R)-8-azaspiro[4.5]decan-1-amine C₉H₁₈N₂ Primary amine at 1-position CNS drug intermediate
8-Azaspiro[4.5]decane-8-carbodithioate C₉H₁₄N₂S₂ (estimated) Dithiocarbamate at 8-position MRI contrast agent candidate
Buspirone Hydrochloride C₂₁H₃₁N₅O₂·HCl 7,9-dione core + piperazinyl side chain Anxiolytic (5-HT₁A partial agonist)
8-Oxaspiro[4.5]decan-1-amine C₉H₁₇NO Oxygen at 8-position Solubility-modulated analogs

Research Findings and Implications

  • Rigidity and Bioactivity : The spirocyclic structure’s conformational restriction enhances binding to targets like serotonin receptors, as seen in buspirone .
  • Heteroatom Effects : Replacing nitrogen with oxygen (e.g., 8-oxaspiro derivatives) reduces basicity, altering pharmacokinetic profiles .
  • Functional Group Additions : Dithiocarbamate groups enable metal coordination, expanding applications into imaging or catalysis .

Biological Activity

(R)-8-azaspiro[4.5]decan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and other relevant pharmacological effects.

Structural Overview

(R)-8-azaspiro[4.5]decan-1-amine features a spirocyclic structure that contributes to its biological activity. The spiro framework allows for unique interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

Enzyme Inhibition

One of the primary mechanisms through which (R)-8-azaspiro[4.5]decan-1-amine exerts its biological effects is through enzyme inhibition. Recent studies have indicated that compounds within this class can inhibit bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription.

Inhibition Studies

In vitro studies have demonstrated that (R)-8-azaspiro[4.5]decan-1-amine exhibits low nanomolar inhibition of DNA gyrase from Escherichia coli, with IC50 values reported to be below 32 nM . This strong inhibitory activity suggests potential as an antibacterial agent against Gram-negative bacteria.

Compound IC50 (nM) Target
(R)-8-azaspiro[4.5]decan-1-amine<32DNA gyrase
Compound 7a<100Topoisomerase IV

Antimicrobial Activity

(R)-8-azaspiro[4.5]decan-1-amine has been evaluated for its antimicrobial properties against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for (R)-8-azaspiro[4.5]decan-1-amine against key bacterial strains are summarized below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus<0.03125
Escherichia coli2 - 16
Klebsiella pneumoniae2 - 16
Acinetobacter baumannii2 - 16

These results indicate that the compound possesses strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, which is known for its clinical relevance in antibiotic resistance .

Case Studies and Research Findings

Recent research has focused on optimizing the synthesis of (R)-8-azaspiro[4.5]decan-1-amine to enhance its yield and purity, which is crucial for further biological evaluations. A study by Kohrt et al. explored flow chemistry techniques to produce this compound efficiently while maintaining high enantiomeric purity (>99% ee) . The successful synthesis of this compound paves the way for more extensive pharmacological studies.

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